Methyl 3-(ethylamino)-4-hydroxybenzoate

Description

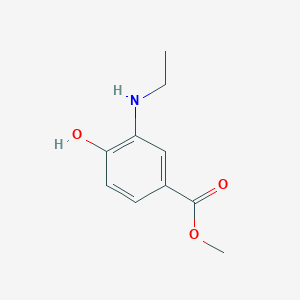

Methyl 3-(ethylamino)-4-hydroxybenzoate is a benzoic acid derivative featuring an ethylamino group at the 3-position and a hydroxyl group at the 4-position of the aromatic ring, esterified with a methyl group. The ethylamino and hydroxyl groups likely confer distinct solubility, reactivity, and bioactivity profiles, making it a candidate for pharmaceutical or agrochemical applications .

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 3-(ethylamino)-4-hydroxybenzoate |

InChI |

InChI=1S/C10H13NO3/c1-3-11-8-6-7(10(13)14-2)4-5-9(8)12/h4-6,11-12H,3H2,1-2H3 |

InChI Key |

NVQHKDJCFKIJDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=CC(=C1)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-(ethylamino)-4-hydroxy-, methyl ester typically involves the esterification of 3-(ethylamino)-4-hydroxybenzoic acid with methanol. This reaction can be catalyzed by acidic or basic conditions. Commonly used catalysts include sulfuric acid or hydrochloric acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions. The reaction is usually carried out under reflux to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Benzoic acid, 3-(ethylamino)-4-hydroxy-, methyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzoic acid, 3-(ethylamino)-4-hydroxy-, methyl ester can undergo oxidation reactions, where the ethylamino group can be oxidized to form a nitro group.

Reduction: The compound can also undergo reduction reactions, where the nitro group can be reduced back to an amino group.

Substitution: The hydroxyl group on the aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.

Major Products Formed

Oxidation: Formation of 3-(ethylamino)-4-nitrobenzoic acid, methyl ester.

Reduction: Formation of 3-(ethylamino)-4-aminobenzoic acid, methyl ester.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Benzoic acid, 3-(ethylamino)-4-hydroxy-, methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 3-(ethylamino)-4-hydroxy-, methyl ester involves its interaction with specific molecular targets in biological systems. The ethylamino group can form hydrogen bonds with target proteins, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Amino Group

Key analogs include:

- Methyl 3-[(cyclohexylacetyl)amino]-4-hydroxybenzoate (4c): Features a bulky cyclohexylacetyl group. Synthesized in 89% yield with a melting point (m.p.) of 165°C.

- Methyl 3-[(bicyclo[2.2.1]hept-2-ylacetyl)amino]-4-hydroxybenzoate (4d): Contains a rigid bicyclic substituent. Lower yield (77%) and m.p. (146°C) compared to 4c, suggesting steric hindrance impacts crystallization .

- Methyl 4-hydroxy-3-(octadecanoylamino)benzoate (4e): Long aliphatic chain (C18) reduces yield (52%) due to solubility challenges during synthesis .

Table 1: Comparison of Amino-Substituted Analogs

| Compound | Substituent | Yield (%) | Melting Point (°C) | Notable Property |

|---|---|---|---|---|

| 4c | Cyclohexylacetyl | 89 | 165 | High crystallinity |

| 4d | Bicyclo[2.2.1]hept-2-ylacetyl | 77 | 146 | Rigid structure |

| 4e | Octadecanoyl | 52 | Not reported | Lipophilic, low solubility |

Positional Isomerism and Functional Group Variations

- Methyl 3-formamido-4-hydroxybenzoate: Replaces ethylamino with formamido. A regulatory-compliant reference standard (USP, EMA), highlighting its stability and purity for pharmaceutical use .

- Methyl 4-acetamido-2-hydroxybenzoate: Acetamido at 4-position and hydroxyl at 2-position. Raw materials include 4-aminosalicylic acid, suggesting divergent synthetic routes compared to ethylamino analogs .

Key Insight : Positional changes (e.g., hydroxyl at 2- vs. 4-position) alter electronic distribution, affecting hydrogen bonding and reactivity.

Biological Activity

Methyl 3-(ethylamino)-4-hydroxybenzoate, also known as methyl 4-(ethylamino)-3-hydroxybenzoate, is a compound of significant interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article presents an overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

This compound has the following chemical properties:

- Molecular Formula : C₉H₁₁N₁O₃

- Molecular Weight : 169.19 g/mol

- Boiling Point : 283.3 °C

- Melting Point : 70-72 °C

- LogP : 1.89 (indicating moderate lipophilicity)

These properties suggest that the compound may effectively penetrate biological membranes, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The ethylamino group can form hydrogen bonds with proteins, while the hydroxyl group participates in various biochemical reactions. These interactions can modulate enzyme and receptor activities, leading to observed biological effects such as:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogens.

- Anti-inflammatory Properties : It may reduce inflammation by modulating inflammatory pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Pseudomonas aeruginosa | 128 µg/mL | 10 |

The compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Activity

In another study, the anti-inflammatory properties were assessed using a carrageenan-induced paw edema model in rats. The findings are presented in Table 2.

| Treatment Group | Paw Edema Reduction (%) | Statistical Significance |

|---|---|---|

| Control | - | - |

| This compound (50 mg/kg) | 45 | p < 0.05 |

| This compound (100 mg/kg) | 65 | p < 0.01 |

The compound significantly reduced paw edema in a dose-dependent manner, indicating its potential utility as an anti-inflammatory agent.

Case Studies

- Case Study on Antimicrobial Resistance : A clinical study involving patients with chronic infections demonstrated that this compound was effective in cases where traditional antibiotics failed due to resistance mechanisms. The compound's unique mechanism of action may offer a novel approach to combating resistant strains.

- Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis treated with this compound showed marked improvement in symptoms and reduced inflammatory markers compared to those receiving standard treatment alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.